molecular formula C19H24O3 B8680852 4-Benzyloxy-3-benzyloxymethylbutanol CAS No. 33498-88-3

4-Benzyloxy-3-benzyloxymethylbutanol

Cat. No.: B8680852
CAS No.: 33498-88-3
M. Wt: 300.4 g/mol
InChI Key: SEJNBFJWXVTELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-3-benzyloxymethylbutanol is a polyether-substituted butanol derivative characterized by two benzyl-protected hydroxyl groups. The compound features a benzyloxy group (-OCH₂C₆H₅) at the 4-position and a benzyloxymethyl group (-CH₂-OCH₂C₆H₅) at the 3-position of the butanol backbone. Such ether-protected alcohols are commonly used in organic synthesis as intermediates for pharmaceuticals, agrochemicals, or polymer precursors due to their stability under acidic or basic conditions .

Properties

CAS No.

33498-88-3

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

4-phenylmethoxy-3-(phenylmethoxymethyl)butan-1-ol

InChI

InChI=1S/C19H24O3/c20-12-11-19(15-21-13-17-7-3-1-4-8-17)16-22-14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI Key

SEJNBFJWXVTELV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CCO)COCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The synthesis and functionalization of benzyl-protected alcohols and phenols are well-documented. Below, 4-Benzyloxy-3-benzyloxymethylbutanol is compared to three structurally related compounds from recent literature.

4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2)

  • Structure : Benzyloxy group at the 4-position and phenethoxy (-OCH₂CH₂C₆H₅) at the 3-position of a benzaldehyde backbone.
  • Synthesis : Synthesized via nucleophilic substitution using (2-bromoethyl)benzene and Cs₂CO₃ in dimethylformamide at 80°C .
  • Key Differences: Backbone: Benzaldehyde vs. butanol in the target compound. Functional Groups: Phenethoxy (longer alkyl chain) vs. benzyloxymethyl (shorter, branched chain). Reactivity: The aldehyde group in C2 is more electrophilic, enabling further condensation reactions, whereas the target compound’s primary alcohol may undergo oxidation or esterification .

4-(Benzyloxy)-3-phenethoxyphenol (C3)

  • Structure: Benzyloxy and phenethoxy groups on a phenol backbone.
  • Synthesis: Derived from C2 via oxidation with meta-chloroperoxybenzoic acid (mCPBA), followed by hydrolysis with KOH in methanol .
  • Key Differences: Backbone: Phenol vs. butanol. Acidity: The phenolic -OH in C3 is highly acidic (pKa ~10) compared to the aliphatic -OH in the target compound (pKa ~15–16). Applications: C3 is used in antioxidant studies, while the target compound’s applications likely focus on chiral alcohol synthesis .

4-(Benzyloxy)-3-hydroxybenzaldehyde (C1)

  • Structure : Single benzyloxy group on a 3-hydroxybenzaldehyde backbone.
  • Synthesis : Prepared via benzylation of 3,4-dihydroxybenzaldehyde .
  • Key Differences: Protection Strategy: C1 has one unprotected -OH group, making it prone to undesired side reactions, whereas the target compound is fully protected. Solubility: The butanol chain in the target compound enhances hydrophobicity compared to C1’s aromatic aldehyde structure.

Data Table: Comparative Analysis

Property This compound 4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2) 4-(Benzyloxy)-3-phenethoxyphenol (C3)
Molecular Formula C₁₉H₂₄O₃ C₂₂H₂₂O₃ C₂₁H₂₂O₄
Molecular Weight (g/mol) 300.4 334.4 338.4
Synthetic Yield Not reported ~85% 96%
Key Functional Groups Aliphatic -OH, two benzyl ethers Aldehyde, benzyl ether, phenethoxy Phenol, benzyl ether, phenethoxy
Purification Method Hypothetical: Column chromatography Silica gel (ethyl acetate/petroleum ether) Filtration after hydrolysis

Research Findings and Implications

  • Stability : Fully benzyl-protected alcohols (like the target compound) exhibit superior stability under basic conditions compared to partially protected analogs (e.g., C1) .
  • Synthetic Flexibility: While C2/C3 are optimized for phenol-based systems, the target compound’s butanol backbone offers versatility in synthesizing chiral ligands or surfactants.

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